2,5-Dimethyl-4H-thiopyran-4-thione
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Overview
Description
2,5-Dimethyl-4H-thiopyran-4-thione is a sulfur-containing heterocyclic compound with the molecular formula C7H8S2 It is characterized by a thiopyran ring, which is a six-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4H-thiopyran-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dimethylthiophene with sulfur and a suitable oxidizing agent. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the thiopyran ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-4H-thiopyran-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiopyran ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
2,5-Dimethyl-4H-thiopyran-4-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4H-thiopyran-4-thione involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound may also interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
- 2,6-Dimethyl-4H-thiopyran-4-thione
- 2,6-Diphenyl-4H-thiopyran-4-thione
- 4H-Thiopyran-4-one
Comparison: 2,5-Dimethyl-4H-thiopyran-4-thione is unique due to the presence of two methyl groups at the 2 and 5 positions, which can influence its chemical reactivity and biological activity. In comparison, 2,6-Dimethyl-4H-thiopyran-4-thione has methyl groups at the 2 and 6 positions, which may result in different steric and electronic effects. Similarly, 2,6-Diphenyl-4H-thiopyran-4-thione contains phenyl groups, which can significantly alter its properties compared to the dimethyl derivative.
Properties
CAS No. |
65484-01-7 |
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Molecular Formula |
C7H8S2 |
Molecular Weight |
156.3 g/mol |
IUPAC Name |
2,5-dimethylthiopyran-4-thione |
InChI |
InChI=1S/C7H8S2/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3 |
InChI Key |
AOOLYLVATWFLNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)C(=CS1)C |
Origin of Product |
United States |
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